N-(2-methoxyphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
Description
o-Acetanisidide , belongs to the class of acetamides. Its chemical formula is C₉H₁₁NO₂ , with a molecular weight of approximately 165.2 g/mol . This compound features a methoxy group (–OCH₃) attached to the phenyl ring.
Properties
Molecular Formula |
C25H23NO2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H23NO2/c1-15-22-16-9-3-5-11-18(16)24(19-12-6-4-10-17(19)22)23(15)25(27)26-20-13-7-8-14-21(20)28-2/h3-15,22-24H,1-2H3,(H,26,27) |
InChI Key |
XEPGBYGCMFBBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for o-Acetanisidide involve acetylation of 2-methoxyaniline (o-anisidine) with acetic anhydride. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures. The balanced chemical equation is as follows:
2-Methoxyaniline+Acetic Anhydride→o-Acetanisidide+Acetic Acid
Industrial Production:: o-Acetanisidide is not produced on an industrial scale. it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Acetylation: The primary reaction involves acetylation of the amino group in 2-methoxyaniline.
Hydrolysis: o-Acetanisidide can undergo hydrolysis to regenerate 2-methoxyaniline.
Acetylation: Acetic anhydride, pyridine, and mild heating.
Hydrolysis: Dilute acid (e.g., hydrochloric acid).
Major Products:: The major product of acetylation is o-Acetanisidide itself, while hydrolysis yields 2-methoxyaniline.
Scientific Research Applications
o-Acetanisidide finds limited direct applications due to its intermediate status. it contributes to the synthesis of various pharmaceuticals, dyes, and agrochemicals.
Mechanism of Action
The specific mechanism of action for o-Acetanisidide is not well-documented. its derivatives may exhibit analgesic, anti-inflammatory, or antimicrobial properties.
Comparison with Similar Compounds
While o-Acetanisidide is unique in its structure, similar compounds include:
2-Methoxyacetanilide: A related acetamide with a similar methoxy group.
25I-NBOMe: Not directly related but contains a methoxyphenyl group .
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